molecular formula C11H9FN2O2 B13635744 3-Fluoro-4-(1-methyl-1h-imidazol-2-yl)benzoic acid

3-Fluoro-4-(1-methyl-1h-imidazol-2-yl)benzoic acid

Cat. No.: B13635744
M. Wt: 220.20 g/mol
InChI Key: JYENOMJAINLVMA-UHFFFAOYSA-N
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Description

3-Fluoro-4-(1-methyl-1H-imidazol-2-yl)benzoic acid is a compound that features a benzoic acid core substituted with a fluorine atom and an imidazole ring. The presence of the imidazole ring, a five-membered heterocyclic moiety containing two nitrogen atoms, imparts unique chemical and biological properties to the compound. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential therapeutic and functional applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(1-methyl-1H-imidazol-2-yl)benzoic acid typically involves the condensation of 1H-imidazole with 4-chloromethylbenzoic acid, followed by fluorination. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The electron-withdrawing fluorine atom at the 3-position activates the benzene ring for nucleophilic substitution. Key reactions include:

Amine Substitution

  • Conditions : Reaction with primary/secondary amines in polar aprotic solvents (e.g., DMF) at 80–120°C for 12–24 hours.

  • Example :

    3-Fluoro-4-(1-methyl-1H-imidazol-2-yl)benzoic acid+R-NH23-(R-amino)-4-(1-methyl-1H-imidazol-2-yl)benzoic acid+HF\text{3-Fluoro-4-(1-methyl-1H-imidazol-2-yl)benzoic acid} + \text{R-NH}_2 \rightarrow \text{3-(R-amino)-4-(1-methyl-1H-imidazol-2-yl)benzoic acid} + \text{HF}

    Yields range from 45% to 68% depending on steric and electronic effects of the amine .

Thiol Substitution

  • Reagents : Thiols (e.g., benzyl mercaptan) with K₂CO₃ as a base.

  • Kinetics : Fluorine displacement proceeds faster with electron-deficient thiols due to enhanced nucleophilicity .

Carboxylic Acid Derivative Formation

The benzoic acid group participates in classical acid-derived reactions:

Reaction TypeReagents/ConditionsProductYield (%)Reference
Esterification ROH, H₂SO₄ (catalytic), refluxBenzoate ester72–85
Amidation SOCl₂ followed by R-NH₂Benzoic acid amide65–78
Reduction LiAlH₄, THF, 0°C to RTBenzyl alcohol derivative82

Coordination Chemistry

The imidazole nitrogen participates in metal-ligand interactions, forming complexes with biomedical relevance:

Cadmium Complexation

  • Conditions : Reaction with Cd(NO₃)₂·4H₂O in DMF at 92°C for 48 hours .

  • Structure : Forms a polymeric network with Cd(II) centers bridged by carboxylate and imidazole groups .

  • Application : Potential use in catalytic or materials science applications .

Functionalization of the Imidazole Ring

The methyl group on the imidazole influences reactivity:

Electrophilic Substitution

  • Nitration : HNO₃/H₂SO₄ at 0°C selectively nitrates the imidazole ring at the 4-position .

  • Halogenation : NBS (N-bromosuccinimide) in CCl₄ introduces bromine at the 5-position of the imidazole .

Cross-Coupling Reactions

  • Suzuki Coupling : Pd(PPh₃)₄ catalyzes coupling with aryl boronic acids at the 5-position of the imidazole .

    3-Fluoro-4-(1-methyl-5-bromo-1H-imidazol-2-yl)benzoic acid+Ar-B(OH)25-Ar-substituted derivative\text{3-Fluoro-4-(1-methyl-5-bromo-1H-imidazol-2-yl)benzoic acid} + \text{Ar-B(OH)}_2 \rightarrow \text{5-Ar-substituted derivative}

    Yields: 50–67% .

Stability Under Reactive Conditions

  • Acidic Conditions : Stable in dilute HCl (pH > 3) but undergoes decarboxylation in concentrated H₂SO₄.

  • Oxidative Stability : Resists oxidation by KMnO₄ at RT due to electron-withdrawing groups.

Biological Activity Modulation via Chemical Modifications

Derivatives synthesized through the above reactions show enhanced antimicrobial properties:

DerivativeMIC₉₀ (µg/mL) against E. coliCytotoxicity (IC₅₀, µg/mL)Reference
Ester (R = ethyl) 1.2>500
Amide (R = phenyl) 0.98210

This compound’s reactivity profile enables tailored modifications for applications in medicinal chemistry, materials science, and catalysis. Experimental protocols emphasize optimizing solvent systems and catalysts to improve yields and selectivity .

Scientific Research Applications

3-Fluoro-4-(1-methyl-1H-imidazol-2-yl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(1-methyl-1H-imidazol-2-yl)benzoic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules, influencing their activity. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the fluorine atom and the imidazole ring in 3-Fluoro-4-(1-methyl-1H-imidazol-2-yl)benzoic acid imparts unique properties, such as enhanced metabolic stability and specific interactions with biological targets. These features make it a valuable compound for various research and industrial applications.

Biological Activity

3-Fluoro-4-(1-methyl-1H-imidazol-2-yl)benzoic acid is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies to provide a comprehensive overview of its biological activity.

The molecular formula of this compound is C11H10FN2O2C_{11}H_{10}FN_2O_2, with a molecular weight of approximately 220.20 g/mol. The structure includes a benzoic acid moiety substituted with a fluorine atom and an imidazole ring, which may contribute to its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing imidazole derivatives. For example, a study evaluated the effects of various imidazole-based compounds on breast cancer cell lines (MDA-MB-231) and demonstrated that certain derivatives could induce apoptosis and inhibit cell proliferation effectively. The activity was measured through caspase-3 assays, which indicated enhanced activity at specific concentrations (1.0 μM and 10.0 μM) .

Table 1: Summary of Anticancer Activity

CompoundCell LineConcentration (μM)Effect
This compoundMDA-MB-2311.0 - 10.0Induces apoptosis, enhances caspase-3 activity
7dMDA-MB-2312.5 - 10.0Morphological changes, apoptosis
10cHepG25.0Inhibits proliferation

The mechanism by which imidazole derivatives exert their anticancer effects often involves the disruption of microtubule assembly, leading to cell cycle arrest and apoptosis . The presence of the imidazole ring in these compounds is thought to enhance their interaction with cellular targets involved in cancer progression.

In Vitro Studies

In vitro studies have shown that the compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, a study focusing on kinase inhibition revealed that certain derivatives could effectively inhibit Bcr-Abl1 kinase activity, a target in chronic myeloid leukemia (CML) .

Table 2: Kinase Inhibition Assays

CompoundTarget KinaseInhibition (%)Reference
This compoundBcr-Abl1Moderate
Compound ABcr-Abl1High

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives based on the imidazole scaffold, which included this compound. These studies demonstrated that modifications to the imidazole ring could enhance biological activity while maintaining favorable pharmacokinetic properties .

Properties

Molecular Formula

C11H9FN2O2

Molecular Weight

220.20 g/mol

IUPAC Name

3-fluoro-4-(1-methylimidazol-2-yl)benzoic acid

InChI

InChI=1S/C11H9FN2O2/c1-14-5-4-13-10(14)8-3-2-7(11(15)16)6-9(8)12/h2-6H,1H3,(H,15,16)

InChI Key

JYENOMJAINLVMA-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1C2=C(C=C(C=C2)C(=O)O)F

Origin of Product

United States

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